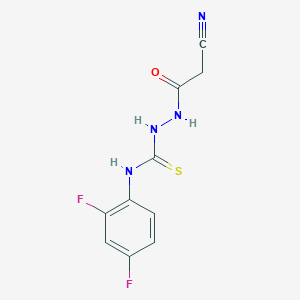![molecular formula C13H20N2O4S B4733414 5-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-2-methylbenzamide](/img/structure/B4733414.png)
5-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-2-methylbenzamide
Übersicht
Beschreibung
The compound is a derivative of benzoic acid, which is a common structure in many pharmaceuticals and organic compounds . It contains functional groups such as a sulfonyl group and a dimethylamino group, which may contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), a sulfonyl group (-SO2-), a dimethylamino group (-N(CH3)2), and a methoxyethyl group (-OCH2CH3). These groups could influence the compound’s reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the sulfonyl group might undergo reactions with amines or alcohols, and the dimethylamino group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonyl group could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
- Overview : This compound was designated as an orphan medicine for the treatment of cystic fibrosis in the European Union. The designation provides scientific and regulatory support from the European Medicines Agency (EMA) to advance its development toward marketing authorization .
- Evidence : Experimental studies across various species consistently indicate adverse effects on the male reproductive system due to exposure to this compound .
Orphan Medicine for Cystic Fibrosis
Male Reproductive Toxicity Studies
Therapeutic Applications and Mechanisms
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that 2’-o-(2-methoxyethyl)-rna (moe-rna), a related compound, has promising features for antisense applications . It offers improved nuclease resistance, enhanced RNA affinity, improved cellular uptake, and reduced toxicity and immune stimulation . It’s plausible that “5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide” may have similar interactions with its targets.
Biochemical Pathways
It’s known that organoboron compounds, which are related to this compound, are valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a related compound, a 2’-O-(2-methoxyethyl)-ribose modified phosphorothioate oligonucleotide, have been characterized in various species . After intravenous administration, it exhibited relatively rapid distribution from plasma to tissues with a distribution half-life estimated from approximately 15 to 45 minutes in all species . Absorption after subcutaneous injection was high (80-100%), and absorption after intrajejunal administration in proprietary formulations was as high as 10% bioavailability compared with intravenous administration .
Result of Action
It’s known that the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10-5-6-11(20(17,18)15(2)3)9-12(10)13(16)14-7-8-19-4/h5-6,9H,7-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMDNLFMADOYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B4733333.png)
![7-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4733337.png)
![ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4733344.png)

![2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4733350.png)
![N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4733351.png)

![5-(3,4-dimethoxybenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4733373.png)
![4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid](/img/structure/B4733381.png)

![{5-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4733428.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B4733434.png)
![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4733435.png)
![3-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4733439.png)